Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
Description
Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a heterocyclic compound featuring three distinct structural motifs: (1) a pyrazin-2-yl group, (2) a piperazine linker, and (3) a partially saturated tetrahydropyrazolo[1,5-a]pyridine moiety connected via carbonyl groups.
Properties
IUPAC Name |
[4-(pyrazine-2-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c24-16(14-11-13-3-1-2-6-23(13)20-14)21-7-9-22(10-8-21)17(25)15-12-18-4-5-19-15/h4-5,11-12H,1-3,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYLCKGLVZTEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=NC=CN=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the tetrahydropyrazolo[1,5-a]pyridine moiety: This step often involves cyclization reactions catalyzed by agents such as gold or sodium hydride.
Coupling of the pyrazine and tetrahydropyrazolo[1,5-a]pyridine units: This is typically done using coupling reagents like boronic acids in Suzuki cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies highlight the compound's potential as an anticancer agent. The fused structure of pyrazolo[1,5-a]pyridine enhances its interaction with biological targets. For instance, derivatives of tetrahydropyrazolo[1,5-a]pyridine have shown promising results in photodynamic therapy against melanoma cells. These compounds demonstrated effective cell death mechanisms involving both apoptosis and necrosis .
Enzyme Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a potent inhibitor of various enzymes associated with cancer progression. Research indicates that modifications to the core structure can lead to increased selectivity and potency against specific targets, making these compounds valuable in drug design .
Psychopharmacological Effects
Compounds containing the pyrazolo structure are being studied for their psychopharmacological effects. They show potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems . This opens avenues for developing new treatments for mental health disorders.
Photophysical Properties
The unique electronic properties of pyrazolo derivatives make them suitable candidates for applications in material science. Their ability to absorb light at specific wavelengths allows for the development of advanced photonic materials . Recent advancements have shown that these compounds can be used in the creation of novel sensors and light-emitting devices.
Crystal Engineering
The structural characteristics of pyrazolo compounds enable them to form crystals with interesting supramolecular properties. This aspect is particularly relevant in solid-state applications where crystal formation can influence the material's optical and electronic properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Heterocycle Saturation and Solubility
The target compound’s tetrahydropyrazolo[1,5-a]pyridine moiety (partially saturated) distinguishes it from fully aromatic systems like the pyrazolo[1,5-a]pyrimidine in . In contrast, compounds with fully unsaturated cores (e.g., pyrazolo[3,4-d]pyrimidines in ) may exhibit stronger π-π stacking but poorer solubility .
Substituent Effects on Pharmacokinetics
- Fluorine and Halogenated Groups : The fluorophenyl substituent in introduces electronegativity, enhancing metabolic stability via resistance to oxidative metabolism . This contrasts with the target compound’s lack of halogens, suggesting trade-offs between stability and molecular weight.
- Alkyl Groups : Methyl and propyl groups in increase lipophilicity, which may improve membrane permeability but reduce solubility . The target compound’s absence of alkyl chains could favor a more balanced pharmacokinetic profile.
Piperazine Modifications
Variations in the piperazine linker significantly impact binding affinity. For example:
- Ethyl/methyl-piperazine derivatives () alter steric bulk, which may influence selectivity for target proteins .
Biological Activity
Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a complex compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a pyrazinyl core linked to a tetrahydropyrazolo[1,5-a]pyridine moiety through a piperazine ring. Its molecular formula is with a molecular weight of 299.35 g/mol. The structural complexity suggests potential interactions with various biological targets.
Antiviral Activity
A notable study investigated the inhibition of HIV-1 integrase by related compounds in the tetrahydropyrazolo series. The lead compound demonstrated an IC50 value of 74 nM against integrase activity and inhibited HIV-1 replication with an IC95 value of 63 nM in cell culture . This suggests that similar derivatives may possess antiviral properties.
Antitumor Activity
Research into tetrahydropyrazolo[1,5-a]pyridine derivatives indicates promising results in photodynamic therapy (PDT). Compounds derived from this scaffold showed high absorption properties at 650 nm and demonstrated significant cytotoxicity against melanoma cells through apoptosis and necrosis pathways . This highlights the potential of pyrazin derivatives in cancer treatment.
Antimicrobial Activity
Another area of exploration involves the antimicrobial properties of pyrazole derivatives. Studies have shown that certain pyrazole compounds exhibit significant antibacterial and antifungal activities, indicating a broad spectrum of antimicrobial efficacy . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
The biological activity of pyrazin derivatives is often attributed to their ability to interact with specific enzymes or receptors. For instance, the inhibition of HIV-1 integrase suggests that these compounds may bind to metal-binding sites within the enzyme, disrupting its catalytic function . Similarly, their impact on cancer cells may involve modulation of apoptotic pathways or interference with cellular signaling mechanisms.
Case Studies
- HIV-1 Integrase Inhibition : A series of substituted 4-oxo-tetrahydropyrazolo compounds were synthesized and tested for their ability to inhibit HIV replication. The structure-activity relationship indicated that coplanarity among metal-binding heteroatoms enhances binding affinity to integrase active sites .
- Photodynamic Therapy : Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins were developed as photosensitizers. These compounds exhibited potent activity against melanoma cells, indicating their potential as therapeutic agents in PDT .
- Antimicrobial Efficacy : A study on novel pyrazole compounds revealed significant antimicrobial activity against various pathogens, showcasing their potential as new antibiotics .
Data Summary
Q & A
Q. Optimization Table :
| Step | Parameters | Reference |
|---|---|---|
| Diazotization | 0–5°C, NaNO₂/HCl | |
| Michael Addition | 1:1.2 enolate:ester stoichiometry | |
| Purification | Gradient C18 HPLC (5–20% MeOH/DCM) |
Which analytical techniques are prioritized for confirming structural identity and purity?
Answer:
- Structural Confirmation :
- Purity Assessment :
How can contradictory in vitro biological activity data be resolved?
Answer:
Contradictions arise from assay variability (e.g., cell lines, ATP concentrations). Mitigation strategies:
- Standardization : Fix ATP at Km concentration in kinase assays .
- Orthogonal Assays : Compare SPR binding (KD) with enzymatic IC50 .
- Meta-Analysis : Use Cohen’s d to quantify effect sizes across studies.
Example : resolved adenosine receptor antagonism discrepancies via multi-assay validation .
What computational strategies predict target engagement and selectivity?
Answer:
- Docking : AutoDock Vina against homology models (e.g., kinases, GPCRs).
- Molecular Dynamics (MD) : AMBER/CHARMM to assess binding stability (RMSD <2 Å).
- Free Energy Perturbation (FEP) : Predict selectivity against off-targets (ΔΔG <1 kcal/mol) .
Case Study : ’s analogs used docking to prioritize trifluoromethyl-modified derivatives .
How is metabolic stability evaluated in preclinical models?
Answer:
- Liver Microsomes : Quantify parent compound depletion (LC-MS/MS).
- Metabolite ID : HR-MS/MS fragmentation (e.g., hydroxylation, N-dealkylation).
- CYP Inhibition : Fluorescent probe assays (e.g., CYP3A4).
Reference : ’s fluoroquinolone derivatives assessed via similar protocols .
How are SAR studies designed to optimize potency?
Answer:
- Substitution Strategy : Vary pyrazine (C3/C5) and tetrahydropyrazolo (N1/C2) positions.
- QSAR Models : Correlate Hammett σ (electron-withdrawing) and Taft Es (steric) with activity.
- Enzymatic Screening : Dose-response curves (IC50) for derivatives.
Example : enhanced pyrazolopyrimidine affinity via substituent optimization .
What approaches determine solubility and permeability?
Answer:
- Solubility : Shake-flask method (PBS pH 7.4, 24 h equilibration).
- Permeability : Caco-2 monolayers (Papp >1×10⁻⁶ cm/s).
- Formulation : Co-crystallization with cyclodextrins or salt formation (e.g., HCl).
Data : ’s ethylamino derivatives improved logP by 0.5 units .
How are in vivo pharmacokinetic studies designed?
Answer:
- Dosing : IV (1 mg/kg) vs. oral (10 mg/kg) in rodents.
- Sampling : Serial blood draws (0–24 h) for LC-MS/MS analysis.
- Tissue Distribution : Brain-to-plasma ratio via homogenate extraction.
Reference : reported SCH 420814’s t₁/₂ = 3.2 h and 28% oral bioavailability .
How are low yields in the final coupling step mitigated?
Answer:
- Reagent Optimization : Switch HATU to PyBOP for steric challenges.
- High-Dilution : Reduce dimerization (0.01 M concentration).
- Microwave Assistance : Accelerate reaction (80°C, 30 min).
Case Study : improved yields via controlled Michael addition stoichiometry .
How is the mechanism of action validated if target assays are inconclusive?
Answer:
- CRISPR Knockout : Ablate putative target and test activity loss.
- Fluorescent Probes : BRET/FRET for real-time binding visualization.
- Kinase Panels : Broad-screen against 100+ kinases (IC50 <1 µM).
Example : cross-validated pyrazolotriazolopyrimidines via kinase panels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
